N-(3-chlorophenyl)-N-(2-ethoxybenzoyl)piperidine-1-carboxamide
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Description
N-(3-chlorophenyl)-N-(2-ethoxybenzoyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.88. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds with structural elements similar to N-(3-chlorophenyl)-N-(2-ethoxybenzoyl)piperidine-1-carboxamide have been synthesized and evaluated for antimicrobial activity. For instance, derivatives of piperazine and triazolo-pyrazine exhibited significant antimicrobial properties against various bacterial and fungal strains, underscoring the potential of piperidine derivatives in developing new antimicrobials (Patil et al., 2021).
Cannabinoid Receptor Interactions
The study of compounds related to this compound has also included their interactions with cannabinoid receptors. For example, analogs of NESS 0327, a compound with a piperidine and carboxamide structure, have shown selective affinity towards CB1 cannabinoid receptors, indicating their utility in exploring cannabinoid receptor functions and developing targeted therapies (Ruiu et al., 2003).
Potential Alzheimer’s Disease Treatment
The development of new drug candidates for Alzheimer’s disease has included the synthesis of N-substituted derivatives of piperidinyl-oxadiazole, demonstrating the role of piperidine derivatives in searching for treatments of neurodegenerative diseases (Rehman et al., 2018).
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(2-ethoxybenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-2-27-19-12-5-4-11-18(19)20(25)24(17-10-8-9-16(22)15-17)21(26)23-13-6-3-7-14-23/h4-5,8-12,15H,2-3,6-7,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBXMCIJMUCKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.